molecular formula C19H17NO B14724122 5,5-dimethyl-6H-benzo[c]acridin-6-ol CAS No. 5443-60-7

5,5-dimethyl-6H-benzo[c]acridin-6-ol

Cat. No.: B14724122
CAS No.: 5443-60-7
M. Wt: 275.3 g/mol
InChI Key: JKYKTJFAJIASPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-dimethyl-6H-benzo[c]acridin-6-ol is a heterocyclic compound belonging to the acridine family. Acridines are known for their rigid structure, planarity, and high thermal stability. This compound is characterized by its unique polycyclic structure, which includes a benzene ring fused to an acridine core. The presence of the hydroxyl group at the 6-position and the dimethyl groups at the 5-position contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-6H-benzo[c]acridin-6-ol typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the final product can be obtained via the formation of intermediates through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial in scaling up the production process. specific industrial methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-6H-benzo[c]acridin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

5,5-dimethyl-6H-benzo[c]acridin-6-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and fluorescent materials.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-6H-benzo[c]acridin-6-ol involves its interaction with biological targets. The planar structure allows it to intercalate into double-stranded DNA, disrupting the helical structure and affecting biological processes involving DNA and related enzymes. This intercalation is driven by charge transfer and π-stacking interactions .

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound with a similar planar structure.

    Acriflavine: An acridine derivative with antibacterial properties.

    Proflavine: Another acridine derivative used as a disinfectant.

Uniqueness

5,5-dimethyl-6H-benzo[c]acridin-6-ol is unique due to the presence of the dimethyl groups and the hydroxyl group, which confer distinct chemical and biological properties compared to other acridine derivatives .

Properties

CAS No.

5443-60-7

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

5,5-dimethyl-6H-benzo[c]acridin-6-ol

InChI

InChI=1S/C19H17NO/c1-19(2)15-9-5-4-8-13(15)17-14(18(19)21)11-12-7-3-6-10-16(12)20-17/h3-11,18,21H,1-2H3

InChI Key

JKYKTJFAJIASPD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2=CC3=CC=CC=C3N=C2C4=CC=CC=C41)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.